molecular formula C9H9BrF2O B13565985 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol

Cat. No.: B13565985
M. Wt: 251.07 g/mol
InChI Key: HUMVYZAEGFJEKP-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol: is an organic compound characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol typically involves the reaction of 4-bromo-2-methylphenol with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroacetone.

    Reduction: Formation of 2-(2-methylphenyl)-2,2-difluoroethanol.

    Substitution: Formation of 2-(4-Amino-2-methylphenyl)-2,2-difluoroethanol or 2-(4-Mercapto-2-methylphenyl)-2,2-difluoroethanol.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, leading to changes in their structure and function. The compound can inhibit or activate enzymes, alter protein conformations, and modulate signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenol
  • 2-Bromo-4-methylphenol
  • 4-Bromo-2-methylphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethanol is unique due to the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for a wide range of applications.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C9H9BrF2O/c1-6-4-7(10)2-3-8(6)9(11,12)5-13/h2-4,13H,5H2,1H3

InChI Key

HUMVYZAEGFJEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CO)(F)F

Origin of Product

United States

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